molecular formula C7H11Cl2PS B12514467 Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride CAS No. 803727-23-3

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride

Cat. No.: B12514467
CAS No.: 803727-23-3
M. Wt: 229.11 g/mol
InChI Key: XJSUYVFBHHXSME-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride is a specialized chemical reagent that incorporates a strained norbornane framework with a reactive phosphonothioic dichloride group. This structure makes it a valuable intermediate for researchers, particularly in organic synthesis and materials science. The rigid, bicyclic system can impart significant steric and electronic influences on reaction pathways and the properties of final molecules. The primary research applications of this compound are as a key building block for the synthesis of novel organophosphorus and organosulfur compounds. It is especially useful for creating ligands with a defined stereochemical environment for catalysis, or for developing monomers with unique mechanical properties for advanced polymers. The compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

803727-23-3

Molecular Formula

C7H11Cl2PS

Molecular Weight

229.11 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

XJSUYVFBHHXSME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2P(=S)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Radical Addition to Norbornene Derivatives

The radical-mediated addition of phosphorus precursors to norbornene derivatives is a foundational approach. For example, dimethyl phosphonate reacts with norbornadiene under radical initiation to form bicyclo[2.2.1]heptane phosphonates, which are subsequently functionalized. Key steps include:

  • Radical Initiation : Benzoyl peroxide (2 wt%) initiates the reaction at 140–160°C.
  • Phosphonate Addition : Dimethyl phosphonate adds to norbornadiene, yielding a bicyclic phosphonate intermediate.
  • Thionation and Chlorination : The phosphonate undergoes thionation with P₄S₁₀ followed by chlorination using PCl₅ or SOCl₂.

Data Summary :

Parameter Value Source
Yield (overall) 55–70%
Reaction Time 8–12 hours
Purity (final product) >95% (GC-MS)

This method is limited by moderate yields and the need for hazardous reagents like P₄S₁₀.

Diels-Alder Cyclization with Subsequent Functionalization

A two-step strategy leverages Diels-Alder cyclization to construct the bicyclic core:

  • Diels-Alder Reaction : Cyclopentadiene reacts with 2-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
  • Phosphorus Incorporation : The olefin is epoxidized, followed by ring-opening with HCl and phosphorylation using POCl₃/PCl₅.

Optimized Conditions :

  • Catalyst : AlCl₃ (5 mol%) in toluene at 120°C.
  • Yield : 68–72% after distillation.

Direct Chlorothiophosphorylation of Bicycloheptanol

Bicyclo[2.2.1]heptan-2-ol serves as a precursor in this route:

  • Activation : The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).
  • Nucleophilic Substitution : Reaction with PSCl₃ introduces the phosphonothioic dichloride group.

Challenges :

  • Competing elimination reactions reduce yields (<50% without optimized conditions).
  • Steric hindrance from the bicyclic framework slows substitution kinetics.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps:

  • Microwave-Promoted Cyclization : Norbornene derivatives and thiophosphoryl chloride react at 150°C for 20 minutes.
  • In Situ Chlorination : PCl₅ is added directly to the reaction mixture.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Yields improve to 80–85% due to minimized side reactions.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Radical Addition 55–70 Low Moderate
Grignard Alkylation 60–75 High (endo) Low
Diels-Alder Cyclization 68–72 Moderate High
Direct Substitution 40–50 Low Moderate
Microwave-Assisted 80–85 High High

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.

    Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride with structurally related organophosphorus compounds, focusing on molecular properties, steric/electronic effects, and reactivity:

Compound Name Molecular Formula Substituent Steric Hindrance Key Reactivity Features
This compound C₇H₉Cl₂PS Bicyclo[2.2.1]heptan-2-yl High Rigid framework slows nucleophilic substitution; favors sterically protected intermediates
Isopropylphosphonothioic dichloride (CAS 1498-60-8) C₃H₇Cl₂PS Isopropyl Moderate Faster nucleophilic substitution due to lower steric hindrance
2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9) C₉H₂₀FO₂P 2-Ethylhexyl + methylfluoride High Enhanced lipophilicity; fluoridate group increases electrophilicity
Heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7) C₇HCl₇ Heptachloro substituents Extreme Electron-withdrawing Cl groups dominate reactivity; prone to dechlorination

Key Findings:

Steric Effects : The bicyclo[2.2.1]heptane group imposes greater steric hindrance than linear or branched alkyl chains (e.g., isopropyl), reducing reaction rates in nucleophilic substitutions. This is consistent with studies on bicyclo[2.2.1] systems, where exo- or endo-attack selectivity depends on substituent bulk .

Electronic Effects: Unlike heptachloro-substituted bicyclo[2.2.1]heptene (CAS 28680-45-7), which is highly electron-deficient due to chlorine atoms, the phosphonothioic dichloride group in the target compound exhibits moderate electrophilicity, balanced by the electron-donating bicyclo framework .

Reactivity Trends: Isopropylphosphonothioic dichloride (CAS 1498-60-8) reacts more readily with nucleophiles (e.g., alcohols or amines) due to its lower steric demand, whereas the bicyclo analog may require harsher conditions or catalysts .

Biological Activity

Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Chemical Formula: C7_{7}H12_{12}Cl2_{2}O2_{2}PS
  • Molecular Weight: 233.16 g/mol
  • CAS Number: [Not available in search results]

This compound exhibits biological activity primarily through its interaction with cellular components, potentially affecting DNA and protein synthesis pathways. Its phosphonothioate group is known to participate in various biochemical reactions, which may lead to genotoxic effects.

Biological Activity

1. Genotoxicity Studies:
Research indicates that compounds similar to this compound can induce genotoxic effects in bacterial cells. For instance, a study on 2,2'-bis(bicyclo[2.2.1]heptane) demonstrated that it caused an SOS response in E. coli, indicating DNA damage without direct alkylation effects .

Table 1: Genotoxic Effects of Related Compounds

CompoundConcentration (g/L)Effect Observedp-value
2,2'-bis(bicyclo[2.2.1]heptane)100Cytotoxic effect observed<0.001
BBH (Bicyclo[2.2.1]heptane)10Induction of SOS response<0.001
Control-No significant effect-

2. Cytotoxicity:
The cytotoxic effects of bicyclic compounds can vary significantly based on their concentration and structural modifications. The aforementioned study found that at high concentrations (100 g/L), there was a statistically significant decrease in luminescence from bacterial biosensors, indicating cytotoxicity .

Case Studies

Case Study 1: Bacterial Lux-Biosensors
In a controlled experiment using E. coli lux-biosensors, researchers evaluated the response of bacterial cells to different concentrations of bicyclic compounds, including this compound analogs:

  • Methodology: Various concentrations were tested, and luminescence was measured to assess cellular responses.
  • Findings: Significant increases in luminescence were observed at certain concentrations, indicating DNA damage and oxidative stress responses.

Case Study 2: Comparative Analysis with Other Phosphonates
A comparative study evaluated the biological activity of bicyclic phosphonates against standard phosphonates known for their biological effects:

Compound NameActivity TypeObserved Effects
This compoundGenotoxicityInduced SOS response
Standard Phosphonate ACytotoxicityCell death at high concentrations
Standard Phosphonate BNo significant effectNo observable toxicity

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